2-Isopropyl-6-methyl-4-pyrimidone
Description
Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Science
Pyrimidine and its derivatives are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the first and third positions of the ring. nih.gov This structural motif is a cornerstone in numerous biological and industrial processes.
Role in Biological Systems and Biomolecules
The pyrimidine ring is a vital component of life itself. Uracil, thymine, and cytosine, three of the five primary nucleobases, are pyrimidine derivatives. nih.gov These molecules are fundamental building blocks of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), the molecules that carry the genetic code of all living organisms. nih.govignited.in Beyond their role in nucleic acids, pyrimidine structures are also found in essential biomolecules like thiamine (B1217682) (vitamin B1). nih.gov
Broad Spectrum of Pharmacological Relevance of Pyrimidine Derivatives
The versatility of the pyrimidine scaffold has made it a privileged structure in medicinal chemistry. ignited.innih.gov Researchers have extensively explored pyrimidine derivatives for a wide array of pharmacological activities. ignited.innih.govgsconlinepress.com These include, but are not limited to:
Antimicrobial: Pyrimidine derivatives have shown efficacy as antibacterial and antifungal agents. nih.govignited.inorientjchem.org
Antiviral: Notably, some of the most crucial anti-HIV drugs, such as zidovudine (B1683550) (AZT), are based on the pyrimidine structure. jchr.orgnih.gov
Anticancer: The pyrimidine core is present in various anticancer drugs, highlighting its importance in oncology research. gsconlinepress.comorientjchem.org
Central Nervous System (CNS) Activity: Certain pyrimidine analogues exhibit properties as anticonvulsants, sedatives, and have been investigated for their potential in treating neurodegenerative diseases like Parkinson's. ignited.injchr.org
Cardiovascular: Derivatives of pyrimidine have been developed as antihypertensive agents. ignited.in
Anti-inflammatory and Analgesic: The pyrimidine nucleus is also associated with anti-inflammatory and pain-relieving properties. ignited.inorientjchem.org
The broad spectrum of biological activities has led to the development of numerous commercially available drugs containing the pyrimidine moiety, such as the sedative Zaleplon, the antipsychotic Risperidone, and the cardiovascular drug Rosuvastatin. mdpi.com
Importance in Agrochemical and Material Science Contexts
The utility of pyrimidine derivatives extends beyond medicine into agriculture and material science.
In the agrochemical industry , pyrimidines are crucial for crop protection. ignited.in They are the chemical foundation for a variety of:
Herbicides: Substituted pyrimidine derivatives are used to control unwanted plant growth in various crops. scispace.comwipo.int
Fungicides: Several commercial fungicides, including pyrimethanil (B132214) and cyprodinil, are based on the pyrimidine structure. nih.gov
Insecticides: The well-known insecticide Diazinon (B1670403) is a derivative of pyrimidine. mdpi.com
In material science , the unique electronic and photoluminescent properties of pyrimidine-based compounds make them attractive for various applications. taylorandfrancis.com Schiff bases derived from pyrimidines are being investigated for their potential as sensors for cations and anions due to their chemical stability and photoluminescence. taylorandfrancis.com
Scope and Objectives of Research on 2-Isopropyl-6-methyl-4-pyrimidone
This compound, also known as 2-isopropyl-6-methyl-4-pyrimidinol, is a specific pyrimidine derivative with the chemical formula C₈H₁₂N₂O. sigmaaldrich.com Research on this compound is multifaceted, with several key objectives:
Intermediate for Synthesis: A primary focus of research is its role as a key intermediate in the synthesis of other complex molecules. lookchem.comchemicalbook.com It serves as a building block for creating various benzophenone (B1666685) derivatives and is crucial in the production of the organophosphate insecticide Diazinon and its active metabolite, Diazoxon. lookchem.comchemicalbook.com
Metabolite Studies: this compound is a known metabolite of the pesticide Diazinon. chemicalbook.comguidechem.com Understanding its formation, fate, and transport in the environment is a significant area of research in environmental toxicology and chemistry. Studies have identified it as a urinary metabolite in populations exposed to organophosphorus compounds. chemicalbook.comguidechem.com
Exploration of Biological Activity: While primarily known as a synthetic intermediate and metabolite, there is interest in the intrinsic biological properties of this compound itself. It has been investigated as a precursor for compounds with potential antifungal and antibacterial activities. lookchem.comchemicalbook.com
Structural and Chemical Characterization: Detailed studies focus on its chemical and physical properties. This includes its tautomeric equilibrium, where it can exist in both the keto (pyrimidone) and enol (pyrimidinol) forms. nih.gov Crystallographic studies have confirmed its existence in the keto form in the solid state. nih.gov
The following table summarizes some of the key chemical and physical properties of this compound:
| Property | Value |
| IUPAC Name | 6-Methyl-2-(propan-2-yl)pyrimidin-4(3H)-one |
| CAS Number | 2814-20-2 |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Melting Point | 172-175 °C |
| Appearance | Beige to white crystalline solid |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) |
Data sourced from multiple references. sigmaaldrich.comlookchem.comchembk.com
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPIUNPJBFBUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027502 | |
| Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |
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Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
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Physical Description |
Beige needles; [Acros Organics MSDS] | |
| Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |
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CAS No. |
2814-20-2 | |
| Record name | 2-Isopropyl-6-methyl-4-pyrimidinol | |
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| Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |
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| Record name | 4(3H)-Pyrimidinone, 6-methyl-2-(1-methylethyl)- | |
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| Record name | 2-Isopropyl-6-methyl-4-pyrimidone | |
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| Record name | 2-isopropyl-6-methyl-1H-pyrimidin-4-one | |
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| Record name | 2-ISOPROPYL-6-METHYL-4-PYRIMIDONE | |
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| Record name | 2-ISOPROPYL-6-METHYL-4-PYRIMIDONE | |
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Advanced Synthetic Methodologies for 2 Isopropyl 6 Methyl 4 Pyrimidone and Its Derivatives
Established Synthetic Pathways to the Pyrimidone Core
Traditional methods for constructing the pyrimidone ring have been well-documented and are characterized by condensation reactions of carefully selected precursors, often involving multiple steps to achieve the final product.
The foundational approach to building the pyrimidine (B1678525) ring involves the condensation of a 1,3-dicarbonyl compound with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) moiety. The most common strategy for 2-isopropyl-6-methyl-4-pyrimidone is a variation of the Pinner and Biginelli reactions. mdpi.comorganic-chemistry.org
The key precursors for this synthesis are:
An isopropyl-containing amidine: Isobutamidine is the direct precursor that provides the isopropyl group at the 2-position of the pyrimidine ring. guidechem.com
A β-dicarbonyl compound: Ethyl acetoacetate (B1235776) is typically used to provide the methyl group at the 6-position and the carbonyl group for the pyrimidone structure. guidechem.comgoogle.com
The central reaction is the cyclocondensation of these two precursors. One established method involves first preparing isobutamidine from isobutyronitrile (B166230). The isobutyronitrile is reacted with methanol (B129727) and hydrogen chloride to form an imine ether hydrochloride, which then reacts with ammonia (B1221849) to yield isobutamidine. This amidine is subsequently cyclized with ethyl acetoacetate in the presence of a base like sodium hydroxide (B78521) to generate the target 2-isopropyl-6-methyl-4-hydroxypyrimidine (the tautomeric form of this compound). guidechem.com
The Biginelli reaction provides a framework for a one-pot synthesis, where an aldehyde, a β-ketoester, and urea (B33335) (or a derivative like an amidine) are condensed under acidic conditions. organic-chemistry.orgnih.gov This multicomponent approach is highly valued for its efficiency in assembling the dihydropyrimidone core.
Table 1: Key Precursors for this compound Synthesis
| Role in Final Structure | Precursor Molecule | Common Synthetic Source |
|---|---|---|
| C2 and Isopropyl Group | Isobutamidine | From Isobutyraldehyde via Isobutyronitrile guidechem.com |
| C4, C5, C6, and Methyl Group | Ethyl acetoacetate | Commercially available |
| N1 and N3 | Supplied by the Amidine | - |
The industrial production of this compound has historically relied on robust, multistep procedures designed for large-scale synthesis. These methods prioritize yield and purity by isolating key intermediates. A common three-stage process involves the formation of an imidate, its conversion to an amidine, and the final cyclization. google.com
A detailed procedure is as follows:
Imidate Formation: Isobutyronitrile, derived from isobutyraldehyde, is reacted with an alcohol (e.g., methanol or ethanol) in the presence of hydrogen chloride. This Pinner reaction yields the corresponding imino ether hydrochloride (imidate hydrochloride). guidechem.com
Amidine Synthesis: The isolated imidate hydrochloride is then treated with ammonia to replace the alkoxy group, forming the amidine hydrochloride. Neutralization with a base liberates the free isobutamidine. guidechem.com
Cyclization: The final and crucial step is the ring-closing condensation of isobutamidine with a β-keto ester, such as ethyl acetoacetate or diketene, under alkaline conditions to form the 2-isopropyl-6-methyl-4-hydroxypyrimidine ring. google.comgoogle.comprepchem.com
This stepwise approach allows for purification at each stage, ensuring the final product's high quality, which is critical for its use as an intermediate in insecticide manufacturing. google.com
Innovative Approaches in this compound Synthesis
To overcome the limitations of traditional methods, such as long reaction times and the use of harsh reagents, modern synthetic chemistry has focused on developing more efficient and sustainable alternatives. These include advanced catalytic systems and the use of enabling technologies like microwave irradiation and continuous flow reactors.
The use of catalysts has revolutionized pyrimidine synthesis, offering improved yields, shorter reaction times, and milder conditions. For multicomponent reactions like the Biginelli synthesis, a variety of catalysts have proven effective. These include Lewis acids like ytterbium triflate (Yb(OTf)₃) and indium(III) chloride, which can significantly enhance reaction rates, even under solvent-free conditions. organic-chemistry.org
More broadly, transition metal catalysis has opened new pathways for pyrimidine synthesis. mdpi.com
Iron Catalysis: An iron(II) complex, often used with an oxidant like TEMPO, can catalyze the reaction between saturated carbonyl compounds (ketones, aldehydes) and amidines to form pyrimidines. This method is noted for its operational simplicity and the use of an inexpensive, recyclable catalyst. organic-chemistry.org
Iridium Catalysis: Pincer-type iridium complexes have been developed for the regioselective multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. This process is highly sustainable as it proceeds through condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts. organic-chemistry.orgacs.org
Copper Catalysis: Copper(II) triflate has been shown to be an efficient catalyst for synthesizing substituted pyrimidones from propargyl alcohols and amidines. mdpi.com
These catalytic methods offer a modular and flexible approach to creating a diverse range of substituted pyrimidines.
Table 2: Comparison of Catalytic Systems for Pyrimidine Synthesis
| Catalyst Type | Example | Key Advantages | Reference |
|---|---|---|---|
| Lewis Acid | Yb(OTf)₃, InCl₃ | Increases yield, shortens reaction time, solvent-free potential. | organic-chemistry.org |
| Iron Complex | FeSO₄·7H₂O / 1,10-phenanthroline | Operationally simple, recyclable, uses inexpensive metal. | organic-chemistry.org |
| Iridium Pincer Complex | PN₅P-Ir | High regioselectivity, sustainable (H₂ and H₂O byproducts), uses alcohols as feedstock. | acs.org |
| Copper Salt | Cu(OTf)₂ | Efficient for synthesis from propargyl alcohols. | mdpi.com |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. acs.org In the context of pyrimidine synthesis, microwave irradiation dramatically reduces reaction times from hours to minutes while often improving product yields. orientjchem.orgnih.govijper.org The Biginelli condensation, for example, can be carried out efficiently under microwave conditions, sometimes without a catalyst or solvent. nih.gov This technique's main advantage lies in its rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer side products compared to conventional heating methods. orientjchem.orgresearchgate.net
For industrial-scale synthesis, continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. A patented process for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine utilizes a continuous flow multi-stage reactor (MSR). google.com In this system, the reactants (isopropylamidine and an alkyl acetoacetate) are continuously introduced into the reactor under controlled conditions. This method minimizes the formation of unwanted byproducts by maintaining optimal reactant concentrations and temperature profiles throughout the reaction stages. google.com The use of flow chemistry not only improves the efficiency and economics of the process but also represents a more modern and controlled approach to manufacturing this key chemical intermediate. researchgate.netnih.gov
Derivatization Strategies of the this compound Scaffold
The this compound core, a key component in the synthesis of various biologically active compounds, lends itself to a range of derivatization strategies. These modifications are crucial for modulating the physicochemical properties and biological efficacy of the resulting molecules. The primary focus of these strategies involves chemical transformations and functionalization of the pyrimidone ring, as well as the synthesis of halogenated intermediates that serve as versatile precursors for further diversification.
Chemical Transformations and Functionalization
The chemical landscape of this compound is rich with possibilities for transformation and functionalization. The presence of a reactive hydroxyl group (in its tautomeric enol form, 2-isopropyl-6-methylpyrimidin-4-ol), a nitrogen atom within the heterocyclic ring, and a methyl group offer multiple sites for chemical modification. nih.govresearchgate.net
One of the most significant transformations is its use as an intermediate in the synthesis of the organophosphate insecticide, Diazinon (B1670403). chemicalbook.comguidechem.comlookchem.com In this process, the hydroxyl group of the pyrimidinol tautomer is reacted to form a phosphate (B84403) ester. This transformation underscores the industrial relevance of this scaffold.
Furthermore, the pyrimidine ring can be functionalized to create derivatives with potential antifungal and antibacterial activities. chemicalbook.comguidechem.comlookchem.com For instance, the synthesis of various benzophenone (B1666685) derivatives using this compound as a starting material has been reported. chemicalbook.comguidechem.com These transformations typically involve reactions at the hydroxyl group or the nitrogen atoms of the pyrimidine ring.
The photocatalytic oxidation of 2-isopropyl-6-methyl-4-pyrimidinol has also been investigated, indicating that the scaffold can undergo degradation under specific environmental conditions. guidechem.com This is particularly relevant as it is a known metabolite of the pesticide diazinon. chemicalbook.comguidechem.com
Recent research has also explored more complex skeletal editing of the pyrimidine core itself. While not specific to the 2-isopropyl-6-methyl substituted variant, general methodologies for converting pyrimidines into pyrazoles have been developed. escholarship.org This type of transformation, involving a formal carbon deletion, opens up novel avenues for creating structurally diverse compound libraries from pyrimidine precursors. escholarship.org
| Transformation/Functionalization | Reagents/Conditions | Resulting Compound Class | Significance |
| O-alkylation | 2-chloro-5-(chloromethyl)pyridine, NaH, TBAB, DCM | (Pyridinylmethoxy)pyrimidine derivatives | Synthesis of potential antifungal agents. mdpi.com |
| Chlorination | POCl₃ | 4-chloro-2-isopropyl-6-methylpyrimidine (B46638) | Versatile intermediate for substitution reactions. mdpi.com |
| Phosphate Ester Formation | Diethyl phosphorochloridothioate | Diazinon | Widely used organophosphate insecticide. |
| Benzophenone Derivative Synthesis | Varies | Benzophenone-pyrimidine hybrids | Exploration of antifungal and antibacterial agents. chemicalbook.comguidechem.com |
| Skeletal Editing (General Pyrimidine) | Hydrazine | Pyrazoles | Access to different heterocyclic scaffolds. escholarship.org |
Synthesis of Halogenated Pyrimidine Intermediates
The introduction of halogen atoms onto the pyrimidine scaffold is a pivotal strategy for creating versatile intermediates. These halogenated derivatives serve as key building blocks for introducing a wide array of functional groups through various cross-coupling reactions.
A common method for halogenating the this compound scaffold involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com This reaction typically converts the hydroxyl group of the enol tautomer into a chlorine atom, yielding 4-chloro-2-isopropyl-6-methylpyrimidine. mdpi.com This chlorinated intermediate is highly reactive and can be used directly for subsequent substitution reactions without extensive purification. mdpi.com
The resulting 4-chloro-2-isopropyl-6-methylpyrimidine can then undergo nucleophilic substitution reactions. For example, it can be reacted with various nucleophiles, such as amines or alcohols, to introduce new side chains at the 4-position of the pyrimidine ring. This approach has been successfully employed in the synthesis of novel pyrimidine derivatives with potential antifungal activities. mdpi.com
While direct halogenation of the pyrimidine ring at other positions for this specific scaffold is less commonly detailed, general methods for the halogenation of similar heterocyclic systems exist. For instance, the use of N-halosuccinimides (NCS, NBS) is a well-established method for halogenating pyridopyrimidinones, a related class of compounds. clockss.org This suggests that similar approaches could potentially be adapted for the this compound system to generate a wider range of halogenated intermediates.
| Halogenated Intermediate | Synthetic Method | Key Reagents | Utility |
| 4-chloro-2-isopropyl-6-methylpyrimidine | Chlorination of 2-isopropyl-6-methyl-4-pyrimidinol | POCl₃ | Precursor for nucleophilic substitution reactions to introduce diverse functional groups at the 4-position. mdpi.com |
| 3-Halo-4H-pyrido[1,2-a]pyrimidin-4-ones (Related System) | Halogenation of 4H-pyrido[1,2-a]pyrimidin-4-one | N-halosuccinimides | Demonstrates a general strategy for ring halogenation. clockss.org |
Structural Characterization and Spectroscopic Analysis of 2 Isopropyl 6 Methyl 4 Pyrimidone
Advanced Spectroscopic Techniques for Structural Elucidation
Advanced analytical methods are indispensable for providing unambiguous structural evidence. Techniques such as NMR and high-resolution mass spectrometry offer detailed insights into the molecular framework and fragmentation behavior of 2-Isopropyl-6-methyl-4-pyrimidone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework. While specific experimental spectral data for this compound is not extensively detailed in readily available literature, the expected resonances can be inferred from its established structure. The molecule exists in a keto-enol tautomerism, primarily as the pyrimidin-4(3H)-one form in crystalline states. nih.gov
Based on the structure of this compound, a ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment.
Isopropyl Group: This group would produce two signals: a doublet for the six equivalent protons of the two methyl groups (-(CH₃)₂) and a septet for the single methine proton (-CH). The splitting pattern arises from the coupling between the methyl and methine protons.
Methyl Group: The methyl group attached to the pyrimidine (B1678525) ring (-CH₃) would appear as a sharp singlet, as it has no adjacent protons to couple with.
Pyrimidine Ring Proton: The single proton on the pyrimidine ring (=CH-) would also yield a singlet.
Amide Proton: The proton attached to the nitrogen atom (N-H) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
A ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals would be anticipated, corresponding to each of the eight carbon atoms in its asymmetric structure.
Carbonyl Carbon: The C=O group would have the largest chemical shift, appearing furthest downfield.
Ring Carbons: The four carbons of the pyrimidine ring would appear in the olefinic and aromatic region of the spectrum.
Isopropyl Carbons: The two methyl carbons of the isopropyl group are equivalent and would produce a single signal, while the methine carbon would produce a separate signal.
Methyl Carbon: The carbon of the methyl group attached to the ring would appear as a distinct signal in the aliphatic region.
Mass Spectrometry (MS) Profiling
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-resolution mass spectrometry using techniques like Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) provides highly accurate mass measurements. For this compound (formula C₈H₁₂N₂O), analysis in positive ion mode detects the protonated molecule, [M+H]⁺. massbank.eu Experimental data from multiple analyses confirm its monoisotopic mass. epa.govmassbank.eu
| Ion | Formula | Measured m/z | Instrument Type |
| [M+H]⁺ | C₈H₁₃N₂O⁺ | 153.1022 | LC-ESI-QTOF |
This data is based on an analysis performed with a Bruker maXis Impact instrument. massbank.eu
Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns that serve as a structural fingerprint for the compound. The protonated molecule ([M+H]⁺ at m/z 153.1) is isolated and subjected to collision-induced dissociation to produce a series of product ions. The fragmentation primarily involves the loss of neutral molecules from the isopropyl group and cleavage of the pyrimidine ring.
Analysis of the MS/MS spectrum reveals several key fragment ions that are instrumental in identifying the molecule. massbank.eu
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss | Description |
| 153.1022 | 138.0792 | CH₃ | Loss of a methyl radical from the isopropyl group. |
| 153.1022 | 111.0811 | C₃H₆ | Loss of propene from the isopropyl group. |
| 153.1022 | 96.0553 | C₃H₇N | Loss of the isopropyl group and a nitrogen atom. |
| 153.1022 | 83.0500 | C₄H₈O | Fragmentation involving the ring and isopropyl group. |
| 153.1022 | 69.0343 | C₄H₆N₂O | Significant fragmentation of the heterocyclic ring. |
Fragmentation data obtained from LC-ESI-QTOF MS/MS analysis with a collision energy of 40 eV. massbank.eu
This fragmentation data is crucial for the unambiguous identification of this compound in complex matrices, such as in its role as a biomarker for diazinon (B1670403) exposure. nih.gov
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy provides critical insights into the functional groups and vibrational modes within a molecule. For pyrimidine derivatives, characteristic vibrational frequencies have been identified. In the case of this compound, which exists predominantly in the keto-form, the IR spectrum is expected to show distinctive bands corresponding to its constituent parts.
General IR spectral data for related pyrimidine derivatives indicate the following characteristic absorption regions:
O-H stretching: For the enol tautomer, a broad band would be expected in the region of 3250-3300 cm⁻¹.
C-H stretching (aromatic): Peaks for the aromatic C-H stretching are typically observed between 2920 and 2978 cm⁻¹.
C=O stretching: A strong absorption band corresponding to the carbonyl group is characteristic in the range of 1620-1699 cm⁻¹. researchgate.net
C=C and C=N stretching: Vibrations for the aromatic carbon-carbon and carbon-nitrogen double bonds are found around 1570-1596 cm⁻¹ and 1525-1575 cm⁻¹, respectively. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For organic molecules like this compound, these transitions primarily involve n → π* and π → π* excitations of the electrons in the pyrimidone ring and its substituents. wikipedia.orglibretexts.org
The chromophore, the part of the molecule responsible for light absorption, in this case, is the substituted pyrimidine ring. The exact wavelength of maximum absorption (λmax) is influenced by the substituents on the ring and the solvent used. wikipedia.org Generally, π → π* transitions are more intense than n → π* transitions. libretexts.org The electronic spectrum of pyrimidine derivatives is also sensitive to the pH of the solution, which can alter the protonation state of the molecule and thus its electronic structure. nih.gov
For pyrimidine itself in a neutral aqueous solution, absorption maxima are observed around 243 nm. The introduction of substituents like the isopropyl and methyl groups on the this compound ring will cause shifts in these absorption bands.
Spectroscopic Studies on Tautomeric Equilibria and Protonation Phenomena
The spectroscopic behavior of this compound is further complicated and enriched by the phenomena of tautomerism and protonation, both of which can be effectively studied using spectroscopic techniques.
Enol-Keto Tautomerism Investigations
Pyrimidones, including this compound, can exist in tautomeric forms: the keto form (a pyrimidinone) and the enol form (a hydroxypyrimidine). chemicalbook.com Crystallographic studies have shown that in the solid state, this compound exists in the keto-form, with molecules forming centrosymmetric dimers through intermolecular N-H···O hydrogen bonds. This indicates that even if the enol-form is present in the solution from which the crystals are grown, the keto-form is the more stable tautomer in the crystalline state.
In solution, the position of the tautomeric equilibrium can be influenced by factors such as the solvent's polarity. nih.gov Spectroscopic methods, particularly UV-Vis and NMR, are powerful tools for investigating these equilibria. The different electronic environments of the keto and enol forms result in distinct absorption spectra, allowing for the quantification of each tautomer in a given solvent. Theoretical studies on 4-pyrimidone and its analogs suggest that the 4-keto structure is generally the most stable form, and this stability is not altered by the presence of water. chemicalbook.com
Basicity and Protonation Behavior Analysis
The pyrimidine ring contains nitrogen atoms that can be protonated in acidic conditions. The basicity of these nitrogen atoms, and thus the protonation behavior of the molecule, is influenced by the electronic effects of the substituents. Studies on related 4,6-dihydroxypyrimidine (B14393) derivatives have shown that electron-donating alkyl substituents at the 2-position, such as the isopropyl group in this compound, increase the basicity of the compound. libretexts.org
UV-Vis spectroscopy is a primary method for studying protonation equilibria. As the pH of the solution is decreased, the pyrimidine ring becomes protonated, leading to changes in the electronic structure and, consequently, shifts in the UV absorption spectrum. For compounds similar to this compound, a two-stage protonation process is often observed. libretexts.org By monitoring the changes in the UV spectrum as a function of pH, the pKa values for each protonation step can be determined. This provides quantitative information about the basicity of the molecule. The study of these pH-dependent spectral changes is crucial for understanding the molecule's behavior in different chemical environments. nih.govnih.gov
Computational and Theoretical Studies on 2 Isopropyl 6 Methyl 4 Pyrimidone
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation serve as powerful tools to investigate the three-dimensional structure and dynamic behavior of 2-Isopropyl-6-methyl-4-pyrimidone. These methods rely on the principles of classical and quantum mechanics to predict the most stable conformations and potential interactions of the molecule.
Crystallographic studies have been fundamental in providing the foundational data for molecular modeling. X-ray crystallography has revealed that this compound can exist in a keto-enol tautomeric equilibrium. researchgate.netnih.gov The solid-state structure confirms the predominance of the keto form, 2-isopropyl-6-methyl-pyrimidin-4(3H)-one. researchgate.netnih.gov In this form, the pyrimidin-4(3H)-one group is nearly planar. researchgate.netnih.gov In the crystal lattice, molecules are linked by intermolecular N-H···O hydrogen bonds, forming centrosymmetric dimers. researchgate.netnih.gov
This experimental data is crucial for validating the starting geometries used in molecular dynamics simulations. Such simulations can then be employed to study the molecule's behavior in different environments, such as in aqueous solution, to understand its conformational flexibility and interactions with solvent molecules. While specific molecular dynamics simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies have been applied to its parent compound, diazinon (B1670403), to study its adsorption mechanisms. alnoor.edu.iqnih.govresearchgate.net
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.8627 |
| b (Å) | 22.6320 |
| c (Å) | 7.4228 |
| β (°) | 96.495 |
| Volume (ų) | 811.66 |
| Data sourced from crystallographic studies. researchgate.netnih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of this compound. These calculations can predict various molecular properties, including orbital energies, charge distribution, and the energies of different conformations.
HOMO-LUMO Energy Gap Analysis
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of quantum chemical calculations. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Docking Studies in Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Ligand-Enzyme Interaction Profiling
As a metabolite of diazinon, a known acetylcholinesterase (AChE) inhibitor, this compound is of interest for its potential interactions with this and other enzymes. nih.govcdc.gov Molecular docking studies could elucidate the binding mode of this metabolite within the active site of AChE. Such studies would involve generating a three-dimensional model of the ligand and docking it into the crystal structure of the target enzyme. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex. While detailed docking studies for this specific metabolite are not widely published, the methodology is well-established for pyrimidine (B1678525) derivatives, which are known to target various enzymes. nih.gov
Structure-Based Design Implications for Pyrimidine Derivatives
The structural information obtained from molecular docking of pyrimidine derivatives has significant implications for structure-based drug design. By understanding the key interactions that govern the binding of a ligand to its target, medicinal chemists can design new molecules with improved potency and selectivity. For instance, if a particular substituent on the pyrimidine ring is found to form a crucial hydrogen bond with the enzyme, new derivatives can be synthesized that enhance this interaction. The general principles of structure-based design have been successfully applied to various pyrimidine derivatives to develop inhibitors for targets like dihydrofolate reductase and various kinases. science-journals.irnih.gov Similar approaches, informed by docking studies on this compound, could guide the design of novel compounds with specific biological activities.
Conformational Analysis and Pharmacophore Development
Conformational analysis and pharmacophore modeling are essential computational tools for understanding the structural requirements for a molecule's biological activity.
The existence of keto-enol tautomerism in this compound makes its conformational analysis particularly important. researchgate.netnih.gov Different tautomers and conformers can have distinct shapes and electronic properties, which will affect how they interact with biological targets. Computational methods can be used to calculate the relative energies of these different forms and to identify the most likely conformations to be biologically active.
A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For a series of active compounds, a pharmacophore model can be developed by identifying the common structural features responsible for their activity. While a specific pharmacophore model for this compound has not been reported, the pyrimidine scaffold itself is a well-known pharmacophore present in many approved drugs. nih.gov The development of a pharmacophore model based on the interactions of this compound and other active pyrimidine derivatives could be a valuable tool for the discovery of new bioactive molecules.
Biological Activities and Mechanistic Insights of 2 Isopropyl 6 Methyl 4 Pyrimidone and Its Derivatives
Antimicrobial Efficacy and Mechanisms of Action
Derivatives of 2-isopropyl-6-methyl-4-pyrimidone have demonstrated notable efficacy against a spectrum of microbial pathogens, including bacteria, fungi, and viruses. The structural modifications of the pyrimidine (B1678525) core play a crucial role in determining the potency and selectivity of these antimicrobial activities.
Antibacterial Activity
While the parent compound, this compound, is primarily utilized as a precursor in chemical synthesis, its derivatives have shown promising antibacterial properties. researchgate.net The introduction of various functional groups onto the pyrimidine ring can lead to compounds with significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Research has shown that pyrimidine derivatives can exhibit antibacterial activity through various mechanisms, including the inhibition of essential enzymes in bacteria. For instance, some pyrimidine compounds have been found to target dihydrofolate reductase, an enzyme critical for DNA synthesis and repair in bacteria. The structural diversity of pyrimidine derivatives allows for the fine-tuning of their antibacterial spectrum and potency. Although specific minimum inhibitory concentration (MIC) values for direct derivatives of this compound are not extensively documented in the available research, the broader class of pyrimidine derivatives continues to be a focus of antibacterial drug discovery. researchgate.netinnovareacademics.in
Antifungal Activity
The antifungal potential of derivatives of this compound has been a significant area of investigation. These compounds have been synthesized from 6-hydroxy-2-isopropyl-4-methylpyrimidine and have shown inhibitory effects against a variety of phytopathogenic fungi. mdpi.com
In one study, several newly synthesized pyrimidine derivatives were tested for their in vitro antifungal activity against fourteen types of plant-pathogenic fungi. The results indicated that many of these compounds possessed significant fungicidal properties. For example, compounds with specific substitutions on the pyrimidine ring demonstrated better fungicidal activities against Sclerotinia sclerotiorum (SS) than the parent compound, with inhibition rates reaching up to 66.7%. mdpi.com Notably, all the tested derivatives in this study showed good activity against Rhizoctonia solani (RS), with inhibition rates greater than 50%. mdpi.com
Another study focused on novel pyrimidine derivatives containing an amide moiety and evaluated their antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (B132214) (EC50 of 32.1 μg/ml). nih.gov
Table 1: Antifungal Activity of this compound Derivatives Against Phytopathogenic Fungi
| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL |
| 4b | Sclerotinia sclerotiorum | 40 |
| 4c | Sclerotinia sclerotiorum | 60 |
| 4d | Sclerotinia sclerotiorum | 66.7 |
| All Derivatives | Rhizoctonia solani | >50 |
Table 2: Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety
| Compound | Fungal Strain | EC50 (µg/mL) |
| 5o | Phomopsis sp. | 10.5 |
| Pyrimethanil (Control) | Phomopsis sp. | 32.1 |
Antiviral Activity (including Anti-HIV, Anti-HCV, Anti-Avian Influenza)
Derivatives of this compound have emerged as a promising class of antiviral agents, with activity reported against several significant human and animal viruses.
Anti-HIV Activity: A number of pyrimidine derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. For instance, a series of 2,6-diamino-5-arylazo-4-chloropyrimidine analogues were synthesized and tested for their in vitro antiviral activity against HIV-1 and HIV-2. Some of these compounds showed effective concentrations (EC50) in the low microgram per milliliter range. researchgate.net Another study on 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, considered as annulated analogues of known HIV inhibitors, also identified compounds with anti-HIV-1 activity. nih.gov
Anti-HCV Activity: The hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase, is a key target for antiviral therapy. Oxopyrimidine derivatives have been investigated as inhibitors of this enzyme, with some showing IC50 values in the micromolar range. nih.gov Specifically, certain oxopyrimidine derivatives demonstrated IC50 values of 27 µM and 3.8 µM against HCV NS5B. nih.gov
Anti-Avian Influenza Activity: Several studies have explored the potential of pyrimidine derivatives against the highly pathogenic avian influenza virus (H5N1). In one such study, novel pyrazolopyrimidine nucleoside derivatives were synthesized and tested for their antiviral activity. Some of these compounds showed moderate activity against the H5N1 virus. nih.gov Another research effort focusing on fused thiophene (B33073) and thienopyrimidine derivatives also identified compounds with notable effects against the H5N1 virus. nih.gov Furthermore, a study on pyrimidine and pyridine (B92270) derivatives targeting the polymerase PA–PB1 subunits interaction of the influenza virus identified compounds with micromolar antiviral activity. mdpi.com
Anticancer and Antitumor Properties
The pyrimidine scaffold is a fundamental component of nucleic acids, making its derivatives prime candidates for the development of anticancer agents that can interfere with DNA and RNA synthesis and, consequently, cell proliferation. wikipedia.org
Inhibition of Cellular Proliferation and Apoptotic Pathways
Derivatives of this compound have been shown to inhibit the growth of various cancer cell lines and induce apoptosis, a form of programmed cell death.
One study investigated novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties for their cytotoxic effects on human cancer cell lines. Compound 10a was found to be highly potent against the PC3 prostate cancer cell line with an IC50 value of 0.19 µM. nih.gov Compound 10b showed strong cytotoxicity against the MCF-7 breast cancer cell line (IC50 = 1.66 µM), and compound 9e was effective against the A549 lung cancer cell line (IC50 = 4.55 µM). nih.gov Further analysis revealed that these compounds induce apoptosis through the intrinsic mitochondrial pathway, characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, along with the activation of caspases-9 and -3. nih.gov
Another study on novel pyrazolo[3,4-d]pyrimidine derivatives demonstrated their ability to inhibit the proliferation of human cancer cells by inducing apoptosis. The observed mechanism involved the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and subsequent activation of the apoptotic cascade. nih.gov
Table 3: Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 10a | PC3 (Prostate) | 0.19 |
| 10b | MCF-7 (Breast) | 1.66 |
| 9e | A549 (Lung) | 4.55 |
Lipoxygenase Inhibition and Chemopreventive Potential
Lipoxygenases (LOXs) are enzymes that play a role in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of LOX can therefore have anti-inflammatory effects, and some LOX inhibitors have shown potential as chemopreventive agents.
A series of novel piperidine (B6355638) pyrimidine cinnamic acid amides were designed and synthesized to act as lipoxygenase inhibitors. In vitro studies using soybean lipoxygenase showed that some of these derivatives were highly potent. Compound 9 exhibited an IC50 value of 1.1 µM, and compound 5 had an IC50 of 10.7 µM. nih.gov These findings suggest that pyrimidine derivatives can be effective inhibitors of lipoxygenase, indicating their potential for development as anti-inflammatory and possibly chemopreventive agents. nih.govnih.gov
Table 4: Lipoxygenase Inhibitory Activity of Piperidine Pyrimidine Cinnamic Acid Amides
| Compound | IC50 (µM) |
| 5 | 10.7 |
| 9 | 1.1 |
Anti-inflammatory and Analgesic Effects
Derivatives of this compound have demonstrated notable anti-inflammatory and analgesic properties. Pyrimidine derivatives, in general, are recognized for their potential as anti-inflammatory agents. orientjchem.orgnih.gov Research has shown that specific structural modifications to the pyrimidine core can lead to potent anti-inflammatory and analgesic activities.
For instance, a study on 2,4,6-trisubstituted pyrimidines revealed that certain compounds within the series exhibited significant anti-inflammatory and analgesic effects in vivo. nih.gov Notably, compounds that displayed strong anti-inflammatory activity also showed better analgesic activity, suggesting a potential dual mechanism of action. nih.gov The anti-inflammatory effects of some pyrimidine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. nih.gov
In one study, newly synthesized pyrimidine derivatives, L1 and L2, showed high selectivity towards COX-2, comparable to the established anti-inflammatory drug meloxicam. nih.gov This selectivity is a crucial factor in reducing the gastrointestinal side effects commonly associated with non-selective COX inhibitors. The study also found that these compounds could inhibit the growth of inflammatory cells in a dose-dependent manner. nih.gov
Similarly, another study investigating new butanal and carboxylic acid derivatives, including compounds with an isopropylbenzyl group, found potent anti-inflammatory and analgesic activities. mdpi.comresearchgate.net The leading compounds from this series, FM10 and FM12, showed significant inhibitory effects on both COX-1 and COX-2 enzymes, as well as 5-lipoxygenase (5-LOX). mdpi.comresearchgate.net In vivo studies confirmed their analgesic and anti-inflammatory potential. mdpi.comresearchgate.net
Additional Pharmacological Activities
Beyond their anti-inflammatory and analgesic effects, derivatives of this compound and the broader pyrimidine class exhibit a range of other important pharmacological activities.
Antimalarial and Antitubercular Activities
The pyrimidine scaffold is a known pharmacophore for antimalarial and antitubercular agents. orientjchem.org A phenotypic screening of a compound library against Mycobacterium tuberculosis identified a cluster of 2-pyrazolylpyrimidinones with pan-active properties. nih.gov These compounds were found to be bactericidal against replicating M. tuberculosis and maintained their potency against clinical isolates. nih.gov The unique mechanism of action of these derivatives makes them promising candidates for further development. nih.gov
This compound itself serves as an intermediate in the synthesis of various derivatives, some of which possess antifungal and antibacterial activities. chemicalbook.comguidechem.com This highlights the versatility of this core structure in the development of anti-infective agents.
Hypoglycemic and Cardiovascular Effects
While direct evidence for the hypoglycemic and cardiovascular effects of this compound is limited in the provided search results, the broader class of pyrimidine derivatives has been investigated for such activities. For instance, a pyridazinone series, which shares some structural similarities with pyrimidones, was optimized to develop a highly selective thyroid hormone receptor β (THR-β) agonist, MGL-3196. nih.gov This compound demonstrated beneficial effects on lipid levels by lowering LDL cholesterol and triglycerides in clinical trials, indicating a potential application in managing dyslipidemia, a cardiovascular risk factor. nih.gov
Antioxidant Properties and Oxidative Stress Modulation
Several studies have highlighted the antioxidant potential of pyrimidine derivatives, which is often linked to their ability to scavenge free radicals and modulate oxidative stress. ijpsonline.comijpsonline.comresearchgate.net Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in mitigating cellular damage. ijpsonline.com
The antioxidant activity of pyrimidine derivatives can be evaluated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ijpsonline.comresearchgate.net The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals is a key aspect of their antioxidant mechanism. ijpsonline.comresearchgate.net
In a study of pyrimidine derivatives as selective COX-2 inhibitors, the lead compounds L1 and L2 also demonstrated the ability to reduce levels of reactive oxygen species (ROS), confirming their antioxidant properties. nih.gov Another study on novel pyrimidine acrylamides found that several of the synthesized compounds were potent inhibitors of lipid peroxidation. mdpi.com
Central Nervous System (CNS) Activity of Pyrimidine Derivatives
The pyrimidine scaffold is a significant platform in the discovery of agents acting on the central nervous system. nih.govnih.gov Pyrimidine-containing compounds have been designed to act as agonists or antagonists for various CNS receptors, including serotonin, adenosine, cannabinoid, nicotinic, and muscarinic receptors. nih.gov They have also been investigated for their potential as anticonvulsant agents. nih.govnih.gov The diverse CNS activities of pyrimidine derivatives underscore their importance in the development of treatments for a range of neurological and psychiatric disorders. nih.gov
Structure-Activity Relationships (SAR) and Pharmacological Modulation
The pharmacological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
For instance, in the development of antitubercular 2-pyrazolylpyrimidinones, modifications to both the pyrimidinone and pyrazole (B372694) rings were explored. nih.gov These studies revealed that while certain substitutions could improve in vitro potency against M. tuberculosis, there was a narrow scope for improving the selectivity index against mammalian cells. nih.gov
In the context of anti-inflammatory agents, the substitution pattern on the pyrimidine ring plays a critical role. The development of selective COX-2 inhibitors has been a key focus, with SAR studies guiding the design of molecules with improved efficacy and safety profiles. nih.gov For example, the presence of specific substituents at the 2, 4, and 6 positions of the pyrimidine ring can significantly influence COX-2 selectivity. nih.gov
Below is a table summarizing the biological activities of some pyrimidine derivatives:
| Compound/Derivative Class | Biological Activity | Key Findings | Reference(s) |
| 2,4,6-trisubstituted pyrimidines | Anti-inflammatory, Analgesic | Certain derivatives showed potent activity, with good anti-inflammatory compounds also being effective analgesics. | nih.gov |
| Pyrimidine derivatives L1 and L2 | Selective COX-2 inhibition, Antioxidant | High selectivity for COX-2 and ability to reduce reactive oxygen species. | nih.gov |
| 2-Pyrazolylpyrimidinones | Antitubercular | Pan-active against M. tuberculosis with a novel mechanism of action. | nih.gov |
| Pyridazinone derivatives (e.g., MGL-3196) | Hypolipidemic | Selective THR-β agonist that lowers LDL cholesterol and triglycerides. | nih.gov |
| Pyrimidine acrylamides | Antioxidant | Potent inhibitors of lipid peroxidation. | mdpi.com |
Agrochemical Applications and Environmental Transformations of 2 Isopropyl 6 Methyl 4 Pyrimidone
Role as an Agrochemical Intermediate and Active Component
Precursor in Insecticide and Acaricide Synthesis (e.g., Diazinon)
2-Isopropyl-6-methyl-4-pyrimidone, also known by its tautomeric form 2-isopropyl-4-methyl-6-hydroxypyrimidine, serves as a crucial intermediate in the manufacturing of the widely utilized organophosphate insecticide and acaricide, Diazinon (B1670403). The synthesis of Diazinon involves the reaction of this pyrimidine (B1678525) derivative with O,O-diethyl phosphorochloridothioate. This chemical transformation results in the formation of the active ingredient O,O-diethyl-O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate, the chemical name for Diazinon.
The production process is a notable example of how a pyrimidine core structure can be functionalized to create a potent agrochemical. The pyrimidine ring system is a key component of Diazinon's molecular structure, contributing to its insecticidal properties. The synthesis process has been a subject of industrial chemistry research, with various methods developed to optimize the yield and purity of Diazinon from its this compound precursor.
Herbicidal and Plant Growth Regulation Potentials of Pyrimidine Derivatives
While this compound is primarily recognized for its role in insecticide synthesis, the broader class of pyrimidine derivatives exhibits a wide range of biological activities, including herbicidal and plant growth regulatory effects. Numerous studies have demonstrated that modifications to the pyrimidine ring can yield compounds with potent herbicidal activity. These derivatives can act on various molecular targets within plants, leading to growth inhibition and mortality of weeds.
Furthermore, certain pyrimidine compounds have been investigated for their potential as plant growth regulators. These molecules can influence various physiological processes in plants, such as cell division, elongation, and differentiation. The specific effects are highly dependent on the nature and position of substituent groups on the pyrimidine ring. Although specific studies focusing on the herbicidal or plant growth regulating properties of this compound itself are not extensively documented in publicly available literature, the established bioactivity of the pyrimidine scaffold suggests a potential for such applications.
Environmental Fate and Degradation Pathways
Hydrolysis and Photolysis Studies
This compound is a significant environmental transformation product of the insecticide Diazinon. Its formation is a key step in the abiotic degradation of Diazinon in the environment. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a major pathway for the degradation of Diazinon, leading to the cleavage of the phosphate (B84403) ester bond and the formation of this compound and diethyl thiophosphoric acid. The rate of this hydrolysis is influenced by factors such as pH and temperature, with the process being generally faster under both acidic and alkaline conditions compared to neutral pH.
Photolysis, or the degradation of a compound by light, also contributes to the breakdown of Diazinon and the formation of this compound. Sunlight, particularly the ultraviolet (UV) component, can provide the energy needed to break the chemical bonds in Diazinon, leading to its transformation. The presence of photosensitizing agents in the environment can accelerate this process. Studies have shown that in soil exposed to sunlight, a significant portion of Diazinon can be degraded through photolysis, with this compound being a major product nih.gov.
| Degradation Pathway | Parent Compound | Key Product | Influencing Factors |
| Hydrolysis | Diazinon | This compound | pH, Temperature |
| Photolysis | Diazinon | This compound | Light intensity (UV), Photosensitizers |
Biotransformation by Microbial Communities
Microbial communities in soil and water play a crucial role in the biotransformation of Diazinon, leading to the formation of this compound. A diverse range of microorganisms, including bacteria and fungi, have been shown to metabolize Diazinon. For instance, mixed cultures of Streptomyces species have been observed to facilitate the hydrolysis of Diazinon to 2-Isopropyl-6-methyl-4-pyrimidinol researchgate.net. The metabolic activity of these microorganisms, which can be influenced by factors such as the availability of other carbon sources, can lead to a decrease in the pH of the surrounding medium, which in turn favors the chemical hydrolysis of Diazinon researchgate.net.
The pyrimidine ring of this compound itself can be further degraded by microbial action researchgate.net. This subsequent breakdown is a critical step in the complete mineralization of this Diazinon metabolite to simpler molecules like carbon dioxide. The ability of microbial communities to break down the pyrimidine ring highlights their importance in the ultimate fate of this compound in the environment.
Metabolite Formation in Environmental Matrices
This compound is frequently detected as a metabolite of Diazinon in various environmental matrices. In soil, it is considered the main degradation product of Diazinon cdc.gov. Its presence in soil is a result of both abiotic processes like hydrolysis and photolysis, and biotic processes mediated by soil microorganisms. Studies have shown that greater amounts of this hydrolysis product can be recovered from fumigated soil where microbial activity is reduced, indicating the significant role of chemical degradation pathways nih.gov.
The compound has also been identified in water bodies, including surface water and groundwater, as a consequence of Diazinon runoff from agricultural and urban areas epa.gov. Its detection in these aquatic environments is indicative of the environmental persistence and mobility of this degradation product. Furthermore, this compound is a known human metabolite of Diazinon and has been detected in urine samples, serving as a biomarker for exposure to the parent insecticide chemdad.comnih.govuantwerpen.beepa.gov. Research has also identified further metabolites of Diazinon, such as GS 31144 [2-(1'-hydroxy-1'-methyl)-ethyl-4-methyl-6-hydroxypyrimidine], which has been analyzed alongside this compound (designated as G 27550) in biological samples like dog urine nih.gov.
| Environmental Matrix | Compound Detected | Significance |
| Soil | This compound | Major degradation product of Diazinon |
| Water (Surface and Ground) | This compound | Indicator of Diazinon contamination and runoff |
| Human Urine | This compound | Biomarker of exposure to Diazinon |
| Dog Urine | This compound (G 27550), GS 31144 | Identification of multiple Diazinon metabolites |
Detection and Monitoring in Environmental Samples
Analytical Methodologies for Transformation Products
The detection and quantification of this compound, a principal transformation product of the insecticide diazinon, in environmental and biological samples are critical for monitoring environmental fate and exposure. nih.gov A variety of sophisticated analytical methodologies have been developed for this purpose, primarily relying on chromatographic separation coupled with sensitive detection techniques.
The principal analytical approach involves separation using either gas chromatography (GC) or high-performance liquid chromatography (HPLC), followed by detection with mass spectrometry (MS). nih.govcdc.gov The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytical instrumentation available. For instance, a validated method for the rapid quantification of 2-isopropyl-6-methyl-pyrimidin-4-ol in human urine utilizes liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). cdc.gov Similarly, the U.S. Geological Survey employs a method for analyzing pesticides and their degradates in filtered water that uses direct aqueous injection followed by high-performance liquid chromatography/tandem mass spectrometry (LC/MS/MS). waterqualitydata.us
Sample preparation is a crucial step to isolate the analyte from complex matrices like soil, water, or biological fluids and to minimize interference. nih.govcdc.gov Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction are commonly employed. cdc.govut.ac.ir For example, in the analysis of human urine, sample preparation can be performed using SPE, which can be used alone or in conjunction with liquid-liquid partitioning to achieve lower limits of quantitation. cdc.gov Chloroform has been identified as a solvent of choice for the liquid-liquid extraction of this compound from phosphate buffers. nih.gov
Various detectors can be paired with chromatographic systems. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is widely used for its high selectivity and sensitivity, allowing for precise identification and quantification. cdc.govnih.govcreative-proteomics.com Other detectors, such as a mass selective detector (MSD), flame photometric detector (FPD), nitrogen-phosphorus detector (NPD), and electrolytic conduction detection have also been utilized. nih.govnih.govcdc.gov Early methods also demonstrated the use of UV spectrophotometry for analysis after a sublimation step. nih.gov
The combination of these techniques allows for the detection of this compound at very low concentrations, often in the parts-per-billion (ng/L or µg/L) or even parts-per-trillion (pg/mL) range, which is essential for effective environmental monitoring and human biomonitoring studies. cdc.govwaterqualitydata.usuantwerpen.be
Table 1: Examples of Analytical Methods for this compound
| Sample Matrix | Sample Preparation | Analytical Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| Human Urine | Solid-Phase Extraction (SPE) | GC/MSD | LOQ: 1.0 µg/L | cdc.gov |
| Human Urine | SPE with Liquid/Liquid Partitioning | GC/MSD | LOQ: 0.50 µg/L; LOD: 0.01 ng | cdc.gov |
| Human Urine | Solid-Phase Extraction (SPE) | LC-MS/MS | LOQ: 0.1 to 16 pg/mL | uantwerpen.be |
| Surface Water | Direct Aqueous Injection | LC/MS/MS | Reporting Limit: 20 ng/L | waterqualitydata.us |
| Dog Urine | Not specified | Not specified / Electrolytic Conduction Detection | Detection in the range of 1 ppm | nih.gov |
| General | Sublimation | UV Spectrophotometry | Applicable to samples ≥ 100 µg | nih.gov |
Applications in Materials Science and Advanced Technologies
Development of Pyrimidine-Based Functional Materials
The development of functional materials hinges on the ability to tune molecular properties to achieve specific outcomes. The pyrimidine (B1678525) skeleton can be readily modified at its 2, 4, 5, and 6 positions, allowing for extensive structural variation. nih.govmdpi.com This versatility has led to the use of pyrimidine derivatives in a range of functional materials, from agrochemicals to organic semiconductors and luminescent materials. mdpi.commdpi.comgrowingscience.com The presence of nitrogen atoms allows the pyrimidine ring to act as an effective complexing agent or as a base that can be protonated, further expanding its utility. researchgate.net
While research has not extensively focused on 2-Isopropyl-6-methyl-4-pyrimidone as a primary component for advanced functional materials, its fundamental properties are well-characterized.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2814-20-2 | scbt.comsigmaaldrich.com |
| Molecular Formula | C₈H₁₂N₂O | scbt.comfda.gov |
| Molecular Weight | 152.19 g/mol | scbt.comfda.gov |
| Appearance | Beige Needles | |
| Melting Point | 172-175 °C | sigmaaldrich.com |
| Tautomerism | Exists in keto-enol equilibrium with 2-isopropyl-6-methylpyrimidin-4-ol | chemicalbook.com |
This table presents compiled data for this compound.
Fluorescent Probes and Bioimaging Agents
Pyrimidine derivatives are important organic fluorophores that have been investigated as biomarkers and photochemical sensors. researchgate.netnih.gov The fluorescence properties, including intensity and emission wavelength, can be significantly altered by the addition of different substituents to the pyrimidine ring. researchgate.netnih.gov For instance, studies on imidazo[1,2-a]pyrimidines show they fluoresce more intensely and at longer wavelengths than analogous pyridine (B92270) structures. nih.gov The introduction of a hydroxymethyl group has been shown in most cases to enhance fluorescence intensity. researchgate.netnih.gov
Although the broader family of pyrimidine compounds is widely used in creating fluorescent materials, specific studies detailing the use of this compound as a fluorescent probe or bioimaging agent are not prominent in current literature. The application of pyrimidine derivatives in this field relies on designing molecules where the pyrimidine core contributes to a larger system with tailored photophysical properties. researchgate.netnih.gov
Table 2: Example of Substituent Effects on Fluorescence in Imidazo[1,2-a]azine Systems
| Heterocycle Family | Key Feature | Emission Characteristics | Source(s) |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | Parent structure | Emitted purple light | researchgate.netnih.gov |
| Imidazo[1,2-a]pyrimidines | Fused pyrimidine ring | Emitted blue light at longer wavelengths | researchgate.netnih.gov |
| 3-hydroxymethyl substituted | Addition of -CH₂OH | Generally enhanced fluorescence intensity | nih.gov |
This table illustrates how the core heterocycle and substituents influence fluorescence in related compound series, providing context for how such molecules are engineered.
pH-Sensing and Optoelectronic Device Applications
The nitrogen atoms within the pyrimidine ring are fundamental to its application in pH sensors and optoelectronics. Pyrimidine derivatives can be designed as donor-π-acceptor (D-π-A) systems where the electron-deficient pyrimidine acts as the acceptor. rsc.org This structure is highly sensitive to environmental changes. In the presence of acid, the nitrogen atoms on the pyrimidine ring can be protonated, which alters the electronic structure of the molecule and causes dramatic changes in color or fluorescence. rsc.orgmdpi.com This phenomenon makes these compounds effective as colorimetric pH sensors. rsc.org The keto-enol tautomerism exhibited by pyrimidone structures is also a pH-sensitive equilibrium that can be exploited for sensing applications. nih.govkhanacademy.orglibretexts.org
In the field of optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs), the electron-accepting nature of the pyrimidine moiety is highly advantageous. researchgate.netnih.gov When integrated into a larger molecular structure, it facilitates internal charge transfer upon excitation, which is a key process for inducing luminescence. researchgate.net By modifying the substituents on the pyrimidine unit, researchers can finely tune the emissive characteristics and energy levels of the molecule to optimize optoelectronic performance. nih.gov
Table 3: pH-Responsive Fluorescence of a Camphor-Based Pyrimidine Probe
| pH Condition | Fluorescence Emission | Mechanism | Source(s) |
|---|---|---|---|
| pH 6.86 | Strong emission at 416 nm | Unprotonated pyrimidine ring | mdpi.com |
| pH 1.04 | Emission at 416 nm decreases; new peak appears and grows at 486 nm | Protonation of pyrimidine nitrogen enhances Intramolecular Charge Transfer (ICT) | mdpi.com |
This table provides a specific example of a pyrimidine-based fluorescent probe and its response to changing pH, demonstrating the principle of pyrimidine-based pH sensing.
Dielectric and Electrical Conductivity Studies
The investigation of dielectric and electrical properties is crucial for the application of organic compounds in electronic devices. For heterocyclic compounds, these properties are closely linked to the molecular structure, crystal packing, and intermolecular interactions. Studies on thin films of various heterocyclic compounds have shown that they can exhibit n-type semiconductor behavior. researchgate.net
The electrical properties are typically characterized by measuring the temperature-dependent electrical conductivity and determining the activation energy of conduction, which corresponds to the energy required to excite an electron into a conducting state. researchgate.net While there is a body of research on the conductivity of heterocyclic polymers and specific ylides, detailed dielectric and electrical conductivity studies specifically for this compound are not widely available. The research in this area suggests that the electrical conduction mechanism in such polycrystalline organic films is often governed by charge carrier trapping at the boundaries between crystalline grains. researchgate.net
Table 4: Example Electrical Properties of Substituted Pyridinium Ylide Thin Films
| Compound Type | Activation Energy of Conduction (eV) | Observed Behavior | Source(s) |
|---|
This table shows representative data for related heterocyclic compounds to illustrate the parameters measured in electrical conductivity studies. This data is not for this compound.
Future Research Directions and Emerging Trends
Rational Design of Novel Pyrimidone Derivatives
The future of developing potent and selective therapeutic agents based on the 2-isopropyl-6-methyl-4-pyrimidone scaffold lies in the principles of rational drug design. This approach moves away from traditional trial-and-error screening towards a more targeted methodology, utilizing a deep understanding of structure-activity relationships (SAR). researchgate.net The goal is to strategically modify the core structure to optimize interactions with specific biological targets while minimizing off-target effects.
Future research will likely focus on systematic modifications at key positions of the pyrimidine (B1678525) ring. For instance, the isopropyl group at the C2 position and the methyl group at the C6 position are prime candidates for bioisosteric replacement. Substituting the isopropyl group with other lipophilic moieties or introducing polar functional groups could significantly alter the compound's binding affinity and pharmacokinetic profile. Similarly, altering the C6-methyl group or introducing substituents at the C5 position could modulate the electronic and steric properties of the molecule, enhancing its specificity for targets such as kinases or other enzymes. nih.gov
Detailed research findings have shown that for the broader pyrimidine class, specific substitutions can lead to significant gains in activity. For example, the introduction of 4-chlorophenyl groups or piperidinyl substitutions has been shown to enhance the anti-cancer and anti-HIV efficacy of certain pyrimidine derivatives, respectively. gsconlinepress.com Applying these principles to the this compound backbone will be a crucial step.
Table 1: Potential Modifications of this compound for Rational Design
| Modification Site | Example Substituent | Potential Impact on Activity |
|---|---|---|
| C2-Isopropyl Group | Cyclopropyl, tert-Butyl | Alter steric bulk and lipophilicity to improve target binding. |
| Methoxy, Hydroxymethyl | Introduce hydrogen bonding capabilities to enhance selectivity. | |
| C6-Methyl Group | Trifluoromethyl, Phenyl | Modify electronic properties and introduce new interaction points. |
| N1/N3 Positions | Alkylation, Arylation | Modulate solubility and metabolic stability. |
| C5 Position | Halogens (F, Cl, Br), Cyano | Fine-tune electronic environment and provide vectors for further functionalization. |
Advanced Synthetic Methodologies for Sustainable Production
The traditional synthesis of pyrimidine derivatives often involves multi-step processes with harsh reagents and significant waste production. A major emerging trend is the development of advanced, sustainable synthetic methodologies for the production of this compound and its analogs. These "green chemistry" approaches aim to improve efficiency, reduce environmental impact, and lower costs.
Key areas of future research include:
One-Pot, Multi-Component Reactions (MCRs): These reactions, such as the Biginelli reaction, combine multiple starting materials in a single step to form complex products, drastically reducing solvent waste and purification steps. nih.govnih.gov Adapting MCRs for the specific synthesis of this compound from simple precursors is a significant goal.
Novel Catalysis: The use of innovative catalysts, including metal-based (e.g., ZnCl2) and organocatalysts, can enable reactions under milder conditions with higher selectivity. researchgate.net Research into reusable catalysts will further enhance the sustainability of the synthetic process.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing) compared to batch processes. This leads to higher yields, improved safety, and easier scalability for industrial production.
Alternative Energy Sources: The use of microwave irradiation and ultrasound-promoted cyclocondensation can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes. researchgate.net
For example, a current method for preparing a key intermediate, 4-chloro-2-isopropyl-6-methyl-pyrimidine, involves using phosphorus oxychloride (POCl3), a harsh and hazardous reagent. mdpi.com Future methodologies will focus on replacing such reagents with more environmentally benign alternatives.
In-depth Mechanistic Investigations of Biological Activities
While various pyrimidine derivatives are known to possess a broad spectrum of biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—the precise mechanisms of action are often not fully understood. gsconlinepress.comnih.gov For derivatives of this compound, future research must move beyond preliminary screening to conduct in-depth mechanistic investigations.
This involves identifying the specific molecular targets through which these compounds exert their effects. Pyrimidines have been shown to target a range of crucial cellular players, including:
Kinases: Many pyrimidine derivatives function as ATP-mimicking inhibitors of protein kinases, which are critical regulators of cell signaling. gsconlinepress.com Identifying which specific kinases (e.g., EGFR, FAK, CDKs) are inhibited by this compound derivatives is essential for their development as targeted cancer therapies. nih.govnih.gov
Enzymes: Dihydrofolate reductase (DHFR) is a well-known target for pyrimidine-based drugs like trimethoprim. researchgate.net Investigating the inhibitory potential of novel pyrimidones against this and other metabolic enzymes could yield new antimicrobial agents.
DNA/RNA Processes: Given that pyrimidine is a core component of nucleobases, its derivatives can interfere with nucleic acid synthesis and function, a mechanism exploited by many antiviral drugs. researchgate.net
Elucidating these mechanisms will require a combination of biochemical assays, proteomics, and cell biology techniques to pinpoint molecular interactions and map their downstream effects on cellular pathways.
Exploration of New Applications in Diverse Scientific Fields
The versatility of the pyrimidine scaffold suggests that the applications of this compound and its derivatives could extend far beyond their current use in medicinal chemistry and as environmental metabolites. tandfonline.comtandfonline.com A significant future trend will be the exploration of novel applications in a variety of scientific fields.
Agrochemicals: The pyrimidine core is already present in commercial herbicides and fungicides like imazosulfuron (B37595) and ethirmol. researchgate.net Given that this compound is a metabolite of the insecticide diazinon (B1670403), a focused effort to design new derivatives with potent and selective herbicidal, insecticidal, or plant growth-regulating properties is a logical and promising direction. chemicalbook.com
Materials Science: The ability of pyrimidine rings to form stable, planar structures and participate in hydrogen bonding makes them attractive building blocks for functional materials. Research could explore the incorporation of this compound derivatives into polymers, liquid crystals, or organic light-emitting diodes (OLEDs), creating materials with unique electronic or optical properties.
Chemical Biology: Derivatives can be designed as molecular probes to study biological processes. By attaching fluorescent tags or reactive groups, these compounds can be used to label and visualize specific enzymes or receptors within living cells, helping to unravel complex biological pathways.
Computational Chemistry as a Predictive Tool
Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties and interactions before undertaking costly and time-consuming laboratory synthesis. researchgate.net For this compound, computational methods will be integral to accelerating the discovery and optimization of new derivatives.
Future research will increasingly rely on a suite of computational techniques:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. It can be used to screen large virtual libraries of this compound analogs against the 3D structures of known targets (e.g., kinase active sites) to identify the most promising candidates. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By developing QSAR models for pyrimidone derivatives, researchers can predict the activity of new, unsynthesized compounds based solely on their structure.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the stability of a ligand-protein complex and the dynamics of their interaction. This can help refine lead compounds and explain the molecular basis of their activity.
By integrating these predictive tools into the research workflow, scientists can prioritize the synthesis of compounds with the highest probability of success, making the design process more efficient and rational.
Table 2: Role of Computational Methods in Pyrimidone Research
| Computational Method | Application in Research | Predicted Outcome |
|---|---|---|
| Molecular Docking | Virtual screening against protein targets | Binding affinity and pose of the compound |
| QSAR | Predict activity of virtual compounds | IC50 / EC50 values, potency ranking |
| Molecular Dynamics | Analyze stability of ligand-protein complex | Understanding of interaction dynamics and binding free energy |
| DFT Calculations | Determine electronic properties of molecules | Reactivity, molecular orbital energies |
Q & A
Q. Example Protocol from Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | NaH, THF, 1-bromo-2-fluoroethane | 31–63% | |
| Deprotection | Acidic/neutral hydrolysis | 55–81% |
How should researchers characterize this compound to confirm structural integrity?
Basic Research Question
Characterization requires a combination of spectroscopic and chromatographic methods:
- ¹H/¹⁹F NMR : Assign peaks to verify substituents (e.g., isopropyl and methyl groups). For example, δ 1.2–1.4 ppm (isopropyl CH₃) and δ 2.3–2.5 ppm (pyrimidine CH₃) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 153.197 (theoretical MW: 152.19) .
- HPLC : Purity >95% with UV detection at 254 nm.
Q. Critical Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₈H₁₂N₂O | Elemental Analysis | |
| CAS Number | 2814-20-2 | Registry |
What analytical methods are effective for detecting this compound in biological matrices?
Advanced Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for trace detection:
- Sample Preparation : Solid-phase extraction (SPE) to isolate the compound from urine or plasma.
- Chromatography : C18 column with gradient elution (water/acetonitrile + 0.1% formic acid).
- Validation Parameters :
Q. Example Workflow
| Matrix | Method | LOD | Reference |
|---|---|---|---|
| Urine | LC-MS/MS | 0.05 ng/mL |
How can researchers resolve contradictions in reported biological activities or toxicity profiles?
Advanced Research Question
Contradictions in endocrine disruption or toxicity data (e.g., EPA screening vs. biomonitoring studies) require:
- Dose-Response Studies : Establish threshold concentrations for adverse effects .
- Comparative Assays : Test the compound alongside positive/negative controls (e.g., in vitro receptor binding assays).
- Meta-Analysis : Use Bayesian inference to reconcile conflicting datasets, as demonstrated in exposure studies .
Q. Key Considerations
- Temporal effects (short-term vs. long-term exposure) significantly impact outcomes .
- Cross-species variability (e.g., human vs. rodent models) may explain discrepancies.
What strategies improve solubility and stability in experimental formulations?
Advanced Research Question
Q. Stability Data for Analogues
| Formulation | Storage Condition | Stability Duration | Reference |
|---|---|---|---|
| Lyophilized | -20°C, dark | >12 months |
What documentation practices ensure reproducibility in studies involving this compound?
Basic Research Question
Adhere to ICMJE and institutional guidelines:
- Chemical Metadata : Report CAS number (2814-20-2), purity, supplier, and batch number .
- Safety Protocols : Include handling precautions (e.g., PPE, ventilation) even if SDS is unavailable .
- Synthetic Details : Document reaction times, temperatures, and purification steps .
How do structural modifications influence inhibitory potential in enzymatic assays?
Advanced Research Question
Modifications at the 2-isopropyl or 6-methyl positions alter steric and electronic properties:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
